molecular formula C5H11Br B145997 1-Bromo-2,2-dimethylpropane CAS No. 630-17-1

1-Bromo-2,2-dimethylpropane

Cat. No.: B145997
CAS No.: 630-17-1
M. Wt: 151.04 g/mol
InChI Key: CQWYAXCOVZKLHY-UHFFFAOYSA-N
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Description

1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide, is an organic compound with the chemical formula C5H11Br. It is a colorless liquid that is used in various chemical syntheses. This compound is an isomer of bromopentane and is characterized by its branched structure, which includes a bromine atom attached to a carbon atom that is bonded to three methyl groups.

Preparation Methods

1-Bromo-2,2-dimethylpropane can be synthesized through several methods:

    From 2,2-dimethylpropanol: One common method involves the reaction of 2,2-dimethylpropanol with hydrobromic acid. This reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide.

    From 2,2-dimethylpropane: Another method involves the bromination of 2,2-dimethylpropane using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. .

Chemical Reactions Analysis

1-Bromo-2,2-dimethylpropane undergoes several types of chemical reactions:

    Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions, alkoxide ions, and amines. For example, reacting this compound with sodium hydroxide can produce 2,2-dimethylpropanol.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 2,2-dimethylpropene.

    Reduction: The compound can be reduced to 2,2-dimethylpropane using reducing agents such as lithium aluminum hydride

Scientific Research Applications

1-Bromo-2,2-dimethylpropane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution makes it a valuable building block in organic synthesis.

    Biological Studies: The compound is used in the modification of cysteine residues in proteins to study protein structure and function. It is particularly useful in the synthesis of S-alkylated cysteine derivatives with branched alkyl chains.

    Material Science: In material science, this compound is used in the preparation of polymers and other advanced materials

Comparison with Similar Compounds

1-Bromo-2,2-dimethylpropane can be compared with other similar compounds:

    1-Bromo-2-methylpropane: This compound has a similar structure but with one less methyl group. It is less sterically hindered and thus more reactive in nucleophilic substitution reactions.

    2-Bromo-2-methylpropane: This compound has the bromine atom attached to a tertiary carbon, making it more prone to elimination reactions compared to this compound.

    1-Iodo-2,2-dimethylpropane: This compound is similar in structure but contains an iodine atom instead of bromine. .

This compound’s unique branched structure and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-bromo-2,2-dimethylpropane
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InChI

InChI=1S/C5H11Br/c1-5(2,3)4-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWYAXCOVZKLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060886
Record name Propane, 1-bromo-2,2-dimethyl-
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Molecular Weight

151.04 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Neopentyl bromide
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CAS No.

630-17-1
Record name 1-Bromo-2,2-dimethylpropane
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Record name Neopentyl bromide
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Record name Propane, 1-bromo-2,2-dimethyl-
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Record name Propane, 1-bromo-2,2-dimethyl-
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Record name 1-bromo-2,2-dimethylpropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-2,2-dimethylpropane
1-Bromo-2,2-dimethylpropane
1-Bromo-2,2-dimethylpropane
1-Bromo-2,2-dimethylpropane
1-Bromo-2,2-dimethylpropane
1-Bromo-2,2-dimethylpropane
Customer
Q & A

Q1: Why is 1-Bromo-2,2-dimethylpropane (neopentyl bromide) so unreactive in SN2 reactions?

A1: this compound exhibits significant steric hindrance, which greatly reduces its reactivity in SN2 reactions. [] The methyl groups on the β-carbon (the carbon adjacent to the carbon bonded to the bromine) create a crowded environment that hinders the approach of a nucleophile from the backside. This steric hindrance makes the transition state highly unfavorable, leading to a much slower reaction rate compared to less sterically hindered primary alkyl bromides.

Q2: How does the structure of this compound impact its reactivity in general?

A2: The bulky, branched structure of this compound significantly influences its reactivity. [] As discussed, it hinders SN2 reactions. Furthermore, the neopentyl group's steric bulk can also slow down other reactions that require access to the functional group attached to the primary carbon.

Q3: Has the vibrational behavior of this compound been studied?

A3: Yes, a detailed vibrational analysis of this compound has been conducted. [, ] This research utilized infrared spectroscopy and computational methods to assign vibrational modes and understand the molecule's structural features. This information is valuable for characterizing the compound and potentially predicting its behavior in different chemical environments.

Q4: Can the thermodynamic properties of mixtures containing this compound be predicted?

A4: Researchers have developed theoretical models to calculate thermodynamic properties of binary liquid mixtures, including those containing this compound. [] This approach utilizes potential parameters derived from the pure components to estimate properties like excess free enthalpy. For example, the excess free enthalpy of liquid mixtures of neopentane (which is structurally very similar to this compound) with tetramethylsilane and this compound itself have been calculated and compared with experimental data from vapor pressure measurements. [] This demonstrates the potential for using theoretical methods to predict thermodynamic behavior of mixtures containing this compound.

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